2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine
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Overview
Description
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two benzyloxy groups at the 2 and 6 positions of the pyridine ring and a 4-bromophenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxypyridine and 4-bromobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 2,6-dihydroxypyridine is reacted with 4-bromobenzyl bromide in the presence of the base to form the desired product through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzyloxy)pyridine: Lacks the 4-bromophenyl group, making it less versatile in certain reactions.
3-(4-Bromophenyl)pyridine: Lacks the benzyloxy groups, affecting its reactivity and applications.
2,6-Bis(benzyloxy)-4-(4-bromophenyl)pyridine: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Properties
Molecular Formula |
C25H20BrNO2 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C25H20BrNO2/c26-22-13-11-21(12-14-22)23-15-16-24(28-17-19-7-3-1-4-8-19)27-25(23)29-18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChI Key |
YSBCDIFVGVBJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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